HDAC3 Inhibition Potency: 11-Fold Superiority Over SAHA (Vorinostat)
In a standardized HDAC Glo assay with human recombinant HDAC3 and 20 min incubation, 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione exhibited an IC50 of 1.80 nM [1]. By comparison, the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) yielded an HDAC3 IC50 of 20 nM under comparable assay conditions . This represents an 11.1-fold greater potency for the target compound relative to SAHA on HDAC3. The potency advantage extends to HDAC1 (2.30 nM vs. SAHA 10 nM, 4.3-fold) and HDAC2 (3.10 nM vs. SAHA 20 nM, 6.5-fold) [1][2]. Such enhanced Class I HDAC potency makes this compound a preferred chemical starting point for developing isoform-selective HDAC3 inhibitors or more potent pan-HDAC probes.
| Evidence Dimension | HDAC3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.80 nM (human recombinant HDAC3, HDAC Glo assay, 20 min) |
| Comparator Or Baseline | SAHA (vorinostat): 20 nM (human recombinant HDAC3, in vitro enzymatic assay) |
| Quantified Difference | 11.1-fold more potent than SAHA |
| Conditions | Recombinant human HDAC3; HDAC Glo assay (Promega); 20 min incubation; independent datasets from ChEMBL and published literature |
Why This Matters
Eleven-fold greater target potency reduces the required compound concentration in biochemical and cell-based assays, minimizing solvent-related artifacts and off-target effects while increasing assay signal-to-noise ratio.
- [1] BindingDB Entry BDBM50481803 (ChEMBL5269123). Affinity Data: HDAC3 IC50=1.80 nM. Assay: Inhibition of human recombinant HDAC3 by HDAC Glo assay, 20 min incubation. View Source
- [2] Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238-243. Table 2: SAHA HDAC1 IC50=2.6 nM, HDAC2 IC50=3.2 nM, HDAC3 IC50=10 nM. Note: values vary by assay conditions. View Source
